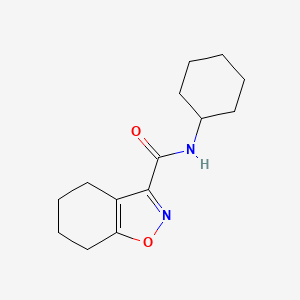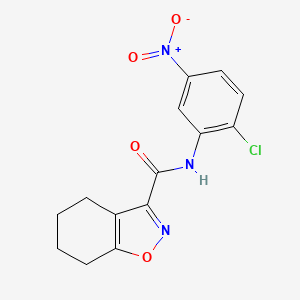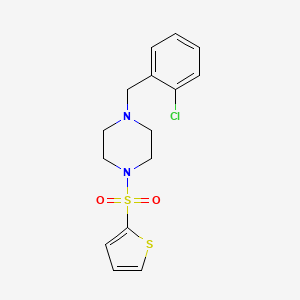![molecular formula C14H12ClN3O2S2 B4367991 N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367991.png)
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide
Vue d'ensemble
Description
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide, also known as CCG-63802, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2006 and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide involves the inhibition of various signaling pathways, including the Wnt and NF-κB pathways. N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide binds to the protein Dishevelled, which is a key component of the Wnt signaling pathway, and prevents its interaction with other proteins in the pathway. This results in the inhibition of Wnt signaling and the suppression of cell proliferation. In the NF-κB pathway, N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide inhibits the activation of the transcription factor NF-κB, which is involved in the regulation of inflammatory cytokines and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide have been extensively studied in vitro and in vivo. In cancer cells, N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has been shown to inhibit cell proliferation and induce apoptosis. In animal models of inflammation, N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has been shown to reduce the production of inflammatory cytokines and improve tissue damage. In animal models of neurodegenerative diseases, N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide is its specificity for the Wnt and NF-κB pathways, which makes it a valuable tool for studying these pathways in vitro and in vivo. However, one of the limitations of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide is its relatively low potency, which may limit its use in certain experimental settings. Additionally, the lack of information on the pharmacokinetics and pharmacodynamics of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide may limit its potential therapeutic applications.
Orientations Futures
Despite the limitations of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide, there are several potential future directions for research on this compound. One area of research could be the development of more potent analogs of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide that could be used in preclinical and clinical studies. Another area of research could be the investigation of the potential therapeutic applications of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide in other diseases, such as autoimmune diseases and cardiovascular diseases. Finally, the elucidation of the pharmacokinetics and pharmacodynamics of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide could provide valuable insights into its potential therapeutic applications.
Applications De Recherche Scientifique
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has been shown to inhibit the growth of cancer cells by targeting the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation. In inflammation research, N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by targeting the NF-κB signaling pathway. In neurodegenerative disease research, N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S2/c15-13-5-2-1-4-11(13)9-18-10-12(8-16-18)17-22(19,20)14-6-3-7-21-14/h1-8,10,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRCKRLDCYGAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4367924.png)
![5-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4367928.png)
![1-(difluoromethyl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4367935.png)


![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367986.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367989.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4367992.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367994.png)

